molecular formula C13H18ClN3O B13856307 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride

6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride

Cat. No.: B13856307
M. Wt: 267.75 g/mol
InChI Key: IQKSIKUQPKJHCR-UHFFFAOYSA-N
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Description

6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride is a benzimidazole derivative characterized by a methoxy group at the 6-position and a piperidin-4-yl substituent at the 2-position of the benzimidazole core. The hydrochloride salt enhances its stability and solubility in polar solvents. The methoxy group acts as an electron-donating moiety, improving reactivity in polar environments and influencing lipophilicity . The piperidine ring contributes to conformational flexibility, enabling diverse molecular interactions such as hydrogen bonding and π-π stacking, which are critical for solubility and complex formation .

This compound is utilized in the microwave-assisted synthesis of (benzimidazolylpiperidino)fluoroquinolones, which exhibit antibacterial and antifungal activities . Its structural features make it a promising candidate for drug development, particularly in targeting microbial pathogens.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

6-methoxy-2-piperidin-4-yl-1H-benzimidazole;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-17-10-2-3-11-12(8-10)16-13(15-11)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3,(H,15,16);1H

InChI Key

IQKSIKUQPKJHCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3CCNCC3.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach to Benzimidazole Derivatives

The fundamental synthetic route to benzimidazole derivatives typically involves condensation reactions between o-phenylenediamine and carboxylic acid derivatives or aldehydes, followed by functional group modifications. For 2-substituted benzimidazoles, including the piperidin-4-yl substitution, the following general methods are reported:

Specific Synthesis of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole

The preparation of this compound involves:

  • Formation of the benzimidazole core with a methoxy substituent at position 6 :

    • Starting from appropriately substituted o-phenylenediamine derivatives (6-methoxy-o-phenylenediamine), condensation with suitable acid derivatives or chloromethyl benzimidazole intermediates leads to the formation of 6-methoxybenzimidazole skeleton.
  • Introduction of the piperidin-4-yl substituent at position 2 :

    • This is typically achieved by nucleophilic substitution of 2-chloromethyl-6-methoxybenzimidazole with piperidine or its derivatives under reflux conditions in ethanol or dimethylformamide (DMF).
    • Alternatively, reductive amination reactions involving 2-formylbenzimidazole intermediates and piperidin-4-yl amines can be employed.
  • Formation of the hydrochloride salt :

    • The free base of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole is treated with hydrochloric acid in ethanol or other suitable solvents to yield the hydrochloride salt, which improves stability and solubility.

Representative Experimental Procedure

Based on patent and literature data, a typical synthesis can be summarized as follows:

Step Reagents and Conditions Outcome
1. Condensation 6-Methoxy-o-phenylenediamine + monochloroacetic acid in 4 N HCl, reflux 3 h Formation of 6-methoxybenzimidazole intermediate
2. Chloromethylation 6-Methoxybenzimidazole + chloromethylation reagents (e.g., formaldehyde + HCl) 2-Chloromethyl-6-methoxybenzimidazole
3. Nucleophilic substitution 2-Chloromethyl-6-methoxybenzimidazole + piperidin-4-yl amine in ethanol, reflux 6-16 h 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole (free base)
4. Salt formation Free base + HCl in ethanol, stirring at room temperature 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride

Purification and Characterization

  • Purification is commonly performed by column chromatography on silica gel using gradients of n-hexane and ethyl acetate or by recrystallization from suitable solvents such as ethanol or diethyl ether.
  • The hydrochloride salt is typically isolated by filtration after salt formation and dried under vacuum.
  • Characterization includes melting point determination , 1H NMR spectroscopy (chemical shifts consistent with methoxy, benzimidazole, and piperidine protons), and mass spectrometry .

Example NMR Data for Related Benzimidazole Piperidine Derivatives

Proton Type Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic H 7.1 – 7.8 Multiplet Benzimidazole ring protons
Methoxy CH3 ~3.7 Singlet OCH3 group at position 6
Piperidine CH2 1.8 – 3.3 Multiplet Piperidin-4-yl ring protons
NH (if present) ~5.0 Singlet Benzimidazole NH

Extensive Research Discoveries and Variations

  • Patents describe the use of sodium hydride in dimethylformamide as a base to deprotonate benzimidazole nitrogen, followed by alkylation with alkyl halides to introduce various ether substituents.
  • Modifications of the piperidine substituent and benzimidazole ring allow tuning of pharmacological properties, with synthetic routes adaptable to different substituents and protecting groups.
  • The formation of hydrogen fumarate salts and hydrochloride salts is common to enhance compound stability and bioavailability.
  • Recent studies emphasize the importance of controlled reaction temperatures (0–60 °C) and inert atmospheres (nitrogen) to improve yields and purity.

Summary Table of Preparation Methods

Method Step Key Reagents Conditions Yield/Notes
Benzimidazole core synthesis 6-Methoxy-o-phenylenediamine + acid Reflux in 4 N HCl, 3 h High yield, crystalline product
Chloromethylation Formaldehyde + HCl or chloromethyl reagents Acidic medium, reflux Generates 2-chloromethyl intermediate
Piperidine substitution Piperidin-4-yl amine, ethanol or DMF Reflux 6–16 h Moderate to high yield
Salt formation HCl in ethanol Room temperature Crystalline hydrochloride salt

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzimidazole compounds .

Scientific Research Applications

6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Properties

  • Core Heterocycle: The benzimidazole core in the target compound enables stronger π-π stacking compared to benzamide () or benzoxazinone () derivatives .
  • Substituent Effects : The 6-methoxy group enhances electron donation and polar solubility relative to the 6-chloro group in , which increases toxicity risks . The diphenylmethoxy group in introduces steric hindrance, reducing solubility .

Solubility and Stability

  • The target compound’s hydrochloride salt improves aqueous solubility over non-ionic analogs (e.g., diphenylmethoxy derivative in ) .
  • Amide-containing analogs () are less stable under hydrolytic conditions compared to the benzimidazole core .

Pharmacological Relevance

  • Unlike pioglitazone (), which targets metabolic pathways, the target compound’s derivatives focus on microbial inhibition .
  • The methylthio group in may confer unique reactivity for antiviral applications, contrasting with the target compound’s antibacterial focus .

Biological Activity

6-Methoxy-2-piperidin-4-yl-1H-benzimidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural attributes and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing on various research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H17N3OC_{13}H_{17}N_{3}O and a molecular weight of approximately 231.3 g/mol. Its structure features a fused benzene and imidazole ring, characteristic of benzimidazole derivatives, along with a piperidine moiety that enhances its pharmacological properties.

Research indicates that this compound interacts with various biological targets, primarily through receptor modulation. It exhibits antihistamine properties, which suggests its potential in treating allergic reactions without causing sedation, a common side effect associated with traditional antihistamines. The compound's mechanism typically involves binding to specific receptors or enzymes, influencing their activity and leading to various pharmacological effects.

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has been extensively studied. This compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli:

CompoundMIC (μg/ml)Activity Type
6-Methoxy-2-piperidin-4-yl-1H-benzimidazole12.5Antibacterial
Standard (Ampicillin)50Antibacterial
Standard (Ciprofloxacin)25Antibacterial

These findings suggest that the compound could be developed as a new antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against strains such as Candida albicans. Comparative studies show that it holds promise as an antifungal agent with MIC values lower than those of standard antifungal treatments .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antihistamine Effects : Research indicates that this compound may act as a non-sedative antihistamine, making it suitable for treating allergic conditions without impairing cognitive functions.
  • Anticancer Potential : Preliminary investigations into the anticancer properties reveal that compounds with similar structures can inhibit cancer cell proliferation. For example, studies have shown that benzimidazole derivatives can induce apoptosis in breast cancer cell lines .
  • Analgesic Properties : Some benzimidazole derivatives exhibit analgesic effects comparable to opioids but with fewer side effects. This opens avenues for developing safer pain management therapies .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

Compound NameMolecular FormulaUnique Features
6-Methoxy-2-piperidin-3-yl-1H-benzimidazoleC13H17N3ODifferent piperidine substitution; potential variations in biological activity.
2-Piperidin-4-y1-H-benzimidazoleC12H14N2Lacks methoxy group; different reactivity profile and applications.
5-Fluoro-2-piperidinyl-H-benzimidazoleC12H14FN3OFluorine substitution may enhance lipophilicity and receptor binding affinity.

This table illustrates how variations in substitution can lead to significant differences in biological activity and therapeutic applications.

Q & A

Q. What are the recommended laboratory-scale synthesis methods for 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the benzimidazole core followed by functionalization with piperidine and methoxy groups. Key steps include:

  • Benzimidazole Core Synthesis : Condensation of 4-methoxy-1,2-diaminobenzene with a carboxylic acid derivative under acidic conditions (e.g., polyphosphoric acid) .
  • Piperidine Substitution : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the piperidin-4-yl group at the 2-position .
  • Hydrochloride Salt Formation : Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Q. Critical Parameters :

  • Reaction Solvents : Use anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) for moisture-sensitive steps.
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, with ligand optimization to improve yields .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) followed by recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A combination of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, benzimidazole aromatic protons) and piperidine ring integration .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry if applicable.
  • High-Performance Liquid Chromatography (HPLC) :
    • Use a C18 column with a methanol/water gradient (0.1% TFA) to assess purity (>95% target peak area) .
  • Mass Spectrometry (MS) :
    • ESI-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the benzimidazole-piperidine structure .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What stability considerations apply to this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability :
    • Decomposition occurs above 200°C (based on DSC/TGA data for similar benzimidazole derivatives) .
  • Light Sensitivity :
    • Store in amber glass vials to prevent photodegradation; monitor via UV-Vis spectroscopy for absorbance shifts .
  • Humidity Control :
    • Use desiccants (silica gel) in storage containers to prevent hydrate formation, which alters solubility .
  • Long-Term Storage :
    • Recommended at -20°C under inert gas (argon) to minimize oxidation .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

Methodological Answer:

  • Orthogonal Assays :
    • Compare results from enzyme inhibition assays (e.g., fluorescence-based) with cellular viability assays (MTT/XTT) to distinguish direct target effects from off-target cytotoxicity .
  • Dose-Response Curves :
    • Use Hill slope analysis to validate potency (EC₅₀/IC₅₀) across multiple replicates; outliers may indicate assay interference .
  • Meta-Analysis :
    • Apply statistical tools (e.g., ANOVA with post-hoc tests) to harmonize data from disparate studies, accounting for variables like cell line heterogeneity or solvent effects .

Q. What computational strategies predict the compound’s reactivity or target interactions?

Methodological Answer:

  • Quantum Chemical Calculations :
    • DFT (Density Functional Theory) : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
    • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases) using software like GROMACS, focusing on piperidine-methoxy interactions .
  • Machine Learning (ML) :
    • Train models on PubChem data (similar benzimidazoles) to predict ADMET properties or synthetic feasibility .

Q. What factors optimize reaction yield during synthesis?

Methodological Answer:

  • Catalyst Screening :
    • Test Pd(II)/Pd(0) systems (e.g., PdCl₂ vs. Pd₂(dba)₃) with ligands (XPhos, BINAP) to enhance coupling efficiency .
  • Solvent Optimization :
    • Evaluate aprotic solvents (DMF, DMSO) vs. ethers (THF) for intermediate solubility; DMF often improves benzimidazole cyclization .
  • Temperature Control :
    • Use microwave-assisted synthesis (100–150°C) to accelerate steps like ring closure while minimizing side reactions .

Q. Data Contradiction Analysis Table

Observed Discrepancy Potential Source Resolution Strategy Reference
Variable enzyme inhibition IC₅₀Assay buffer pH differencesStandardize Tris-HCl (pH 7.4) across studies
Inconsistent NMR peak splittingConformational isomerism in piperidineUse variable-temperature NMR to probe dynamics
Disparate cytotoxicity resultsCell line-specific metabolic ratesValidate in isogenic cell panels

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